![molecular formula C10H13BrN2O B1526549 1-(3-Bromopyridin-2-yl)piperidin-4-ol CAS No. 941572-57-2](/img/structure/B1526549.png)
1-(3-Bromopyridin-2-yl)piperidin-4-ol
Overview
Description
“1-(3-Bromopyridin-2-yl)piperidin-4-ol” is a chemical compound with the IUPAC name 1-(3-bromo-2-pyridinyl)-4-piperidinol . It has a molecular weight of 257.13 .
Molecular Structure Analysis
The InChI code for “1-(3-Bromopyridin-2-yl)piperidin-4-ol” is 1S/C10H13BrN2O/c11-9-2-1-5-12-10(9)13-6-3-8(14)4-7-13/h1-2,5,8,14H,3-4,6-7H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Bromopyridin-2-yl)piperidin-4-ol” include a molecular weight of 257.13 . The compound is solid in form . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available in the resources.Scientific Research Applications
Pharmacology
1-(3-Bromopyridin-2-yl)piperidin-4-ol: plays a significant role in pharmacology due to its piperidine structure, which is a common motif in many pharmaceutical compounds. Piperidine derivatives are known for their presence in over twenty classes of pharmaceuticals, including alkaloids . The compound’s ability to act as a building block for synthesizing biologically active molecules makes it invaluable for drug discovery and development.
Material Science
In material science, this compound’s structural features allow for the development of new materials with potential applications in electronics and nanotechnology. Its bromine atom can be used for further chemical modifications, creating materials with specific properties .
Biochemistry
Biochemically, 1-(3-Bromopyridin-2-yl)piperidin-4-ol can be utilized in enzyme inhibition studies due to its potential to interact with biological macromolecules. Its structural analogs have been studied for their role in modulating biochemical pathways.
Environmental Science
Environmental science research can benefit from this compound’s reactivity, as it could be used to synthesize derivatives that help in the detection of environmental pollutants or in the development of degradation pathways for harmful substances .
Analytical Chemistry
Analytically, 1-(3-Bromopyridin-2-yl)piperidin-4-ol can be used as a standard or reagent in chromatography and spectrometry to identify or quantify other substances, thanks to its distinct chemical signature .
Organic Synthesis
In organic synthesis, this compound is a versatile intermediate. It can undergo various reactions, such as coupling reactions, to create a wide array of organic molecules, which can be used for further chemical studies or as part of complex organic synthesis pathways .
properties
IUPAC Name |
1-(3-bromopyridin-2-yl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-9-2-1-5-12-10(9)13-6-3-8(14)4-7-13/h1-2,5,8,14H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNIHVWYBYWHOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopyridin-2-yl)piperidin-4-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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